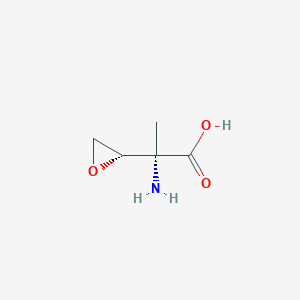
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) is a chiral amino acid derivative that contains an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an allylic alcohol, followed by the introduction of the amino group. The reaction conditions often involve the use of catalysts such as titanium isopropoxide and diethyl tartrate, along with oxidizing agents like tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) may involve more efficient and cost-effective methods. These can include the use of biocatalysts or enzymes to achieve the desired stereochemistry, as well as optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity.
Comparaison Avec Des Composés Similaires
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can be compared with other similar compounds, such as:
(S)-2-Amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoic acid: This compound also contains an amino group and a chiral center but has a different ring structure.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound contains a pyridine ring instead of an epoxide ring.
Propriétés
Numéro CAS |
166318-69-0 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
Clé InChI |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
SMILES isomérique |
C[C@]([C@H]1CO1)(C(=O)O)N |
SMILES canonique |
CC(C1CO1)(C(=O)O)N |
Synonymes |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















